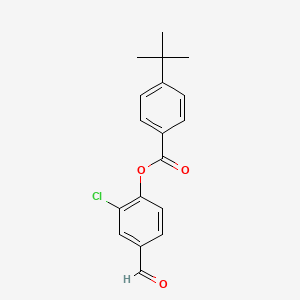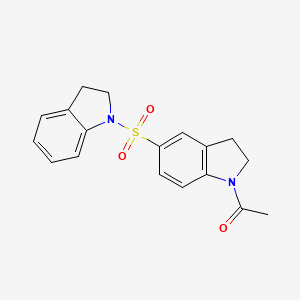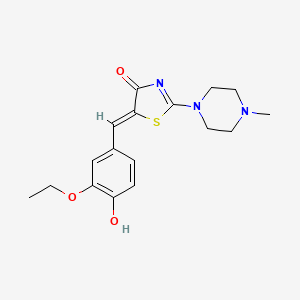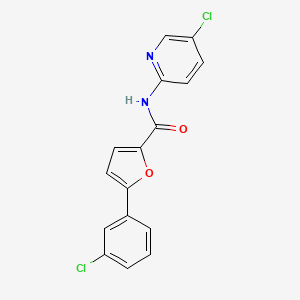
2-chloro-4-formylphenyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-formylphenyl 4-tert-butylbenzoate (CFBTB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-formylphenyl 4-tert-butylbenzoate is not fully understood. However, it has been suggested that its anticancer and antiviral properties may be attributed to its ability to inhibit the activity of specific enzymes and proteins involved in cell growth and replication.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-formylphenyl 4-tert-butylbenzoate exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. It has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2. However, more research is needed to fully understand the biochemical and physiological effects of 2-chloro-4-formylphenyl 4-tert-butylbenzoate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-4-formylphenyl 4-tert-butylbenzoate is its ease of synthesis, making it readily available for use in laboratory experiments. However, its low solubility in water can be a limitation, requiring the use of organic solvents for its dissolution.
Direcciones Futuras
There are several future directions for the research of 2-chloro-4-formylphenyl 4-tert-butylbenzoate. One potential area of exploration is its use in the development of new anticancer and antiviral drugs. Additionally, its photophysical properties make it a promising candidate for use in optoelectronic devices, and further research in this area could lead to the development of new technologies. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-chloro-4-formylphenyl 4-tert-butylbenzoate.
Métodos De Síntesis
2-chloro-4-formylphenyl 4-tert-butylbenzoate can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrophenyl 4-tert-butylbenzoate with a reducing agent such as iron powder or tin chloride, followed by the reaction with formic acid. The resulting product is then subjected to a reaction with thionyl chloride and finally with sodium azide to yield 2-chloro-4-formylphenyl 4-tert-butylbenzoate.
Aplicaciones Científicas De Investigación
2-chloro-4-formylphenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. It has been found to exhibit excellent photophysical properties, making it a promising candidate for use in optoelectronic devices. In organic chemistry, 2-chloro-4-formylphenyl 4-tert-butylbenzoate has been used as a key intermediate in the synthesis of various compounds. In medicinal chemistry, 2-chloro-4-formylphenyl 4-tert-butylbenzoate has been found to possess anticancer and antiviral properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
(2-chloro-4-formylphenyl) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-18(2,3)14-7-5-13(6-8-14)17(21)22-16-9-4-12(11-20)10-15(16)19/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOJXLHIPDXAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)
![2-(4-tert-butylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5833694.png)
![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)
![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)



![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)